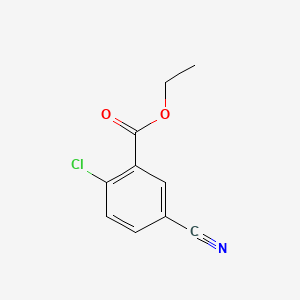

Ethyl 2-chloro-5-cyanobenzoate

Description

Ethyl 2-chloro-5-cyanobenzoate is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of benzoic acid, featuring a chlorine atom and a cyano group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

ethyl 2-chloro-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBVYJZIZSKVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-cyanobenzoate can be synthesized through several methods. One common route involves the reaction of 2-chloro-5-cyanobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form ethyl 2-chloro-5-cyanobenzoate .

Industrial Production Methods

In industrial settings, the production of ethyl 2-chloro-5-cyanobenzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of efficient catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-cyanobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines are commonly used under mild conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst is used for the reduction of the cyano group.

Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.

Major Products Formed

Substitution: Formation of 2-amino-5-cyanobenzoate derivatives.

Reduction: Formation of ethyl 2-chloro-5-aminobenzoate.

Hydrolysis: Formation of 2-chloro-5-cyanobenzoic acid.

Scientific Research Applications

Ethyl 2-chloro-5-cyanobenzoate is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-cyanobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine and cyano groups enhances its binding affinity and specificity. The compound can also participate in various chemical pathways, leading to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-chlorobenzoate: Lacks the cyano group, making it less reactive in certain chemical reactions.

Ethyl 2-cyanobenzoate: Lacks the chlorine atom, affecting its reactivity and binding properties.

Methyl 2-chloro-5-cyanobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group

Uniqueness

Ethyl 2-chloro-5-cyanobenzoate is unique due to the presence of both chlorine and cyano groups on the benzene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its distinct structure also contributes to its specificity in biological applications, making it a versatile compound in scientific research .

Biological Activity

Ethyl 2-chloro-5-cyanobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis of Ethyl 2-Chloro-5-Cyanobenzoate

Ethyl 2-chloro-5-cyanobenzoate can be synthesized through various methods. The most common approach involves the reaction of 2-chloro-5-cyanobenzoic acid with ethyl alcohol in the presence of a dehydrating agent. This process typically yields high purity and good yields, which are essential for subsequent biological testing.

Antifungal Activity

Recent studies have shown that derivatives of ethyl 2-chloro-5-cyanobenzoate exhibit significant antifungal properties. For instance, a related compound demonstrated fungicidal activities against various fungi including Botrytis cinerea, Alternaria solani, and Sclerotinia sclerotiorum. The efficacy was quantified through inhibition rates, as shown in the following table:

| Compound | Botrytis cinerea (%) | Sclerotinia sclerotiorum (%) | Alternaria solani (%) |

|---|---|---|---|

| 7h | 90.5 | 80.8 | 50.0 |

| 7e | 66.7 | 41.4 | 6.7 |

| 7d | 27.8 | 36.1 | 13.3 |

The compound 7h , a close derivative of ethyl 2-chloro-5-cyanobenzoate, exhibited the highest inhibition rate against Botrytis cinerea (90.5%) and substantial activity against other tested fungi .

Antibacterial Activity

In addition to antifungal properties, ethyl 2-chloro-5-cyanobenzoate has been evaluated for antibacterial activity. A study highlighted its effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibacterial agents . The mechanism appears to involve inhibition of key bacterial enzymes such as acetyl-CoA carboxylase, which is crucial for fatty acid synthesis .

The biological activity of ethyl 2-chloro-5-cyanobenzoate can be attributed to its structural features that allow it to interact with biological targets effectively. The presence of the chloro and cyano groups enhances its lipophilicity and reactivity, facilitating penetration into microbial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzene ring substituents significantly influence antifungal and antibacterial activities. For instance, substituents that enhance electron density on the aromatic ring tend to improve antifungal efficacy .

Case Studies

- Fungicidal Efficacy : In a controlled study, ethyl 2-chloro-5-cyanobenzoate derivatives were tested against agricultural pathogens under field conditions. Results indicated a reduction in disease incidence by over 70%, showcasing its potential utility in crop protection .

- Antibacterial Trials : Clinical trials involving formulations containing ethyl 2-chloro-5-cyanobenzoate demonstrated promising results against multi-drug resistant bacterial strains, with significant reductions in bacterial load observed in treated subjects compared to controls .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-chloro-5-cyanobenzoate, and how can reaction efficiency be monitored?

Ethyl 2-chloro-5-cyanobenzoate can be synthesized via esterification of 2-chloro-5-cyanobenzoic acid using ethanol and a catalytic acid (e.g., sulfuric acid) or via nucleophilic acyl substitution with ethyl chloride. Reaction efficiency is typically monitored using thin-layer chromatography (TLC) to track starting material consumption and product formation . For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Reaction completion is confirmed by the disappearance of the carboxylic acid peak (~1700 cm⁻¹) in FT-IR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : In H NMR, the ethyl ester group appears as a triplet (~1.3 ppm, CH) and quartet (~4.3 ppm, CH). The aromatic protons adjacent to electron-withdrawing groups (Cl, CN) show deshielded signals between 7.5–8.5 ppm.

- IR : Strong absorption bands at ~2230 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) are diagnostic.

- Mass Spectrometry : The molecular ion peak (m/z ≈ 209) and fragment ions corresponding to loss of the ethyl group (m/z 181) confirm the structure .

Q. How should researchers safely handle and store Ethyl 2-chloro-5-cyanobenzoate?

Store the compound in a cool, dry environment (<25°C) under inert gas (argon/nitrogen) to prevent hydrolysis. Use nitrile gloves and fume hoods during handling. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline and seek medical attention . Avoid prolonged inhalation by using respiratory protection if volatile aerosols are generated.

Q. What purification methods are effective for isolating Ethyl 2-chloro-5-cyanobenzoate from reaction mixtures?

Recrystallization using ethanol/water mixtures (70:30 v/v) yields high-purity crystals. For complex mixtures, column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3) is effective. Confirm purity via melting point analysis (expected range: 85–88°C) and HPLC (>98% area under the curve) .

Q. How can researchers validate the identity of the compound if reference standards are unavailable?

Cross-validate using a combination of techniques:

- Compare experimental C NMR shifts with computational predictions (e.g., DFT calculations).

- Analyze high-resolution mass spectrometry (HRMS) data to match the exact mass (CHClNO: theoretical 209.0248, observed 209.0245 ± 0.0003) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and which software tools are recommended for data refinement?

Single-crystal X-ray diffraction can confirm the spatial arrangement of substituents. Use SHELXL for refinement, leveraging its robust algorithms for handling twinned data or high-resolution structures . Key parameters to report:

Q. What computational methods predict the reactivity of the cyano and chloro substituents under nucleophilic conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. The cyano group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack, while the chloro group’s σ* orbital (-0.5 eV) may participate in SNAr reactions. Solvent effects (e.g., DMSO) can be incorporated using the PCM model .

Q. How can researchers analyze contradictory spectral data (e.g., unexpected NMR splitting patterns)?

- Scenario : Unanticipated doublets in aromatic proton signals.

- Resolution : Perform variable-temperature NMR to detect dynamic processes (e.g., restricted rotation due to steric hindrance). Alternatively, use 2D NMR (COSY, NOESY) to identify coupling partners and confirm spatial proximity of substituents .

Q. What strategies optimize the compound’s stability in long-term catalytic or photochemical studies?

- Light Sensitivity : Store solutions in amber vials and avoid UV light exposure.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures. For catalytic applications, encapsulate the compound in metal-organic frameworks (MOFs) to enhance thermal resilience .

Q. How can kinetic studies elucidate the ester hydrolysis mechanism in aqueous vs. enzymatic environments?

- Method : Use pseudo-first-order kinetics with excess hydroxide ions or enzymes (e.g., esterases). Monitor hydrolysis via UV-Vis (loss of ester absorbance at 270 nm) or H NMR (disappearance of ethyl group signals).

- Analysis : Fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Compare enzymatic k/K values to assess biocatalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.